molecular formula C20H16ClNO3 B280421 {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

Cat. No.: B280421
M. Wt: 353.8 g/mol
InChI Key: MWTZOLBPQKHDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound that features a combination of indole, furan, and chlorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is usually achieved through techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, furan derivatives, and chlorophenyl compounds. Examples include:

Uniqueness

The uniqueness of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

[5-[(4-chlorophenoxy)methyl]furan-2-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C20H16ClNO3/c21-15-5-7-16(8-6-15)24-13-17-9-10-19(25-17)20(23)22-12-11-14-3-1-2-4-18(14)22/h1-10H,11-13H2

InChI Key

MWTZOLBPQKHDLT-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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